1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride
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Overview
Description
1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the adamantylmethoxymethyl group and the methyl group at specific positions. Common reagents used in these reactions include alkyl halides, alcohols, and various catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Piperazineethanol derivatives: Compounds with similar piperazine structures but different substituents.
Adamantyl derivatives: Compounds containing the adamantyl group with various functional groups.
Uniqueness
1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
27865-88-9 |
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Molecular Formula |
C19H35ClN2O2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-(1-adamantylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H34N2O2.ClH/c1-20-2-4-21(5-3-20)12-18(22)13-23-14-19-9-15-6-16(10-19)8-17(7-15)11-19;/h15-18,22H,2-14H2,1H3;1H |
InChI Key |
BIXDDZQCQXXANF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Origin of Product |
United States |
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